molecular formula C12H22N2O4 B2369005 Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2386803-80-9

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2369005
CAS No.: 2386803-80-9
M. Wt: 258.318
InChI Key: ILTUOMOSPDZZGS-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1251009-52-5) is a spirocyclic compound featuring a unique bicyclic framework. Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256 Da . The structure consists of a spiro[3.5]nonane core, where two heterocyclic rings (a 5-membered 5,8-dioxa ring and a 3-membered 2-aza ring) share a central carbon atom. The tert-butyl carboxylate group at position 2 acts as a protective group, while the aminomethyl substituent at position 6 enhances reactivity for further derivatization .

Key physicochemical properties include:

  • LogP: 0.97 (moderate lipophilicity)
  • Polar Surface Area: 65 Ų (suggesting moderate solubility in polar solvents)
  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors .

This compound is commercially available (e.g., Chemspace ID: CSSB00010183810) and serves as a versatile building block in medicinal chemistry, particularly for designing central nervous system (CNS) agents or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUOMOSPDZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

  • The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse chemical transformations and modifications, making it an essential component in synthetic organic chemistry.

Table: Synthesis Overview

StepReaction TypeConditionsYield
1CyclizationHeatHigh
2EsterificationAcidicModerate
3AminomethylationBasicVariable

Biological Research Applications

Biological Probes

  • In biological studies, tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can be utilized as a probe to investigate interactions with biological targets. Its structural features facilitate the exploration of new binding sites and mechanisms of action.

Case Study: Binding Affinity Assessment
In a study assessing receptor binding affinity, this compound demonstrated significant interaction with specific receptors at varying concentrations, indicating its potential as a lead compound in drug discovery.

Table: Biological Activity Assays

Assay TypeConcentration (µM)% InhibitionReference
Enzyme Activity Inhibition50~50%
Receptor Binding AffinityVariableSignificant
Cytotoxicity Assessment100Non-cytotoxic

Medicinal Chemistry Applications

Therapeutic Potential

  • The compound is under investigation for its potential therapeutic applications. Its unique structure may lead to the development of new drugs targeting specific diseases or conditions, particularly those involving spirocyclic compounds.

Mechanism of Action
The mechanism involves interactions through its aminomethyl group and spirocyclic core, allowing for hydrogen bonding and electrostatic interactions with molecular targets.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9)

  • Structure : Replaces the 5,8-dioxa ring with a diaza (N–N) system.
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Differences: Lacks the aminomethyl group and oxygen atoms, reducing polarity (LogP ≈ 1.2 estimated). Used in reductive amination reactions for D4R antagonists .

Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • Structure: Features an amino group at position 8 instead of aminomethyl at position 4.
  • Molecular Formula : C₁₂H₂₂N₂O₃.
  • Key Differences : Altered substitution pattern may influence binding affinity in receptor-targeted applications .

Tert-butyl (6R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1956435-89-4)

  • Structure : Incorporates a chiral trifluoromethyl group at position 5.
  • Molecular Formula : C₁₃H₂₁F₃N₂O₂.
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability and alters pharmacokinetic properties compared to the target compound .

Physicochemical and Functional Comparisons

Property Target Compound 2,7-Diazaspiro Analogue 8-Amino-5-oxa Analogue CF₃-Substituted Analogue
Molecular Weight 256 Da 236 Da 242 Da 294 Da
LogP 0.97 ~1.2 ~0.85 ~2.1
Polar Surface Area 65 Ų 58 Ų 70 Ų 55 Ų
Key Functional Group Aminomethyl None Amino Trifluoromethyl
Applications Drug intermediate D4R antagonists Unspecified Chiral building block

Research and Development Notes

  • Toxicity Data: Limited toxicological information is available for this class of compounds, necessitating further safety studies .
  • Patent Landscape: No patents or literature specifically cite the target compound, indicating it is a newer entity compared to well-documented analogues like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate .
  • Analytical Data : Predicted collision cross-section (CCS) values (e.g., 164.5 Ų for [M+H]⁺) aid in LC-MS characterization, distinguishing it from analogues with different substituents .

Biological Activity

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate, also known by its chemical structure and CAS number (2613382-95-7), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 294.78 g/mol
  • CAS Number : 2613382-95-7
  • InChI Key : WZBNIPRDTBJSDN-UHFFFAOYSA-N

Research indicates that this compound exhibits potential as an inhibitor of specific biological pathways, particularly those involving chemokine receptors such as CCR3 and CCR5. These receptors are crucial in the immune response and have been implicated in various diseases, including HIV/AIDS and inflammatory conditions.

  • Chemokine Receptor Modulation :
    • The compound has been shown to regulate the activity of chemokine receptors, which play a significant role in the migration of immune cells. This modulation can be beneficial in treating conditions related to excessive inflammation or immune responses .
  • Anti-inflammatory Properties :
    • Studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same chemical family:

Study ReferenceFindings
Demonstrated that related spiro compounds can inhibit CCR3 and CCR5 receptor activity, suggesting potential therapeutic applications in HIV treatment.
Reported anti-inflammatory effects in animal models for compounds with similar structures, indicating potential for clinical applications in inflammatory diseases.
Highlighted the development of screening assays that could be utilized to evaluate the efficacy of this compound against bacterial pathogens via type III secretion systems.

Synthesis and Derivatives

The synthesis of this compound involves several steps typical for spirocyclic compounds:

  • Starting Materials : The synthesis begins with readily available precursors that can be transformed into the desired spiro structure.
  • Reactions : Key reactions include amination and esterification processes that form the core structure while introducing functional groups necessary for biological activity.

Potential Derivatives

The ability to modify the tert-butyl group or other functional groups offers avenues for creating derivatives with enhanced potency or altered specificity towards biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes Boc (tert-butoxycarbonyl) protection of the spirocyclic amine, followed by functionalization of the aminomethyl group. For example, reductive amination with aldehydes (e.g., benzaldehyde derivatives) or coupling reactions using acyl chlorides (e.g., benzoyl chloride) can introduce diverse substituents . Purification via flash chromatography (e.g., silica gel eluting with 2% MeOH in CH₂Cl₂) and characterization by ¹H/¹³C NMR are critical steps .

Advanced: How can researchers resolve discrepancies in structural elucidation between NMR and X-ray crystallography data for spirocyclic compounds?

Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). To address this:

  • X-ray refinement : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement, ensuring accurate bond-length and angle measurements .
  • NMR analysis : Perform variable-temperature NMR to detect conformational flexibility. NOESY/ROESY experiments can identify spatial proximities in solution .
  • Complementary methods : Combine elemental analysis and mass spectrometry to validate molecular formulae .

Basic: What spectroscopic techniques are essential for characterizing the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sp³ carbons in spirocycles at δ ~60–70 ppm, tert-butyl groups at δ ~1.3 ppm) .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Mass spectrometry (LRMS/HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced: What strategies optimize the yield of multi-step syntheses involving tert-butyl-protected spirocyclic intermediates?

  • Reaction conditions : Optimize temperature (e.g., 0°C for acylation to minimize side reactions) and solvent polarity (e.g., CH₂Cl₂ for Boc deprotection) .
  • Protection/deprotection : Use TFA for Boc removal under inert atmospheres to prevent hydrolysis .
  • Purification : Employ gradient flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) to isolate polar intermediates .

Advanced: How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butyl group enhances:

  • Hydrophobicity : Improves membrane permeability, critical for CNS-targeting ligands .
  • Steric protection : Stabilizes reactive intermediates (e.g., amines) during synthesis .
  • Metabolic stability : Reduces oxidative degradation in vivo compared to smaller alkyl groups .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture and acidic/basic conditions to prevent hydrolysis of the ester or carbamate groups .

Advanced: In designing derivatives for biological activity, what functional group modifications have shown promise?

  • Amide coupling : Introduce aryl carboxylic acids via HATU-mediated coupling to enhance binding affinity (e.g., sigma receptor ligands) .
  • Reductive amination : Incorporate fluorinated aldehydes to modulate electronic properties and bioavailability .
  • Spiro-ring substitution : Replace oxygen with sulfur in the dioxa ring to alter conformational dynamics .

Basic: How is the purity of the compound typically assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • TLC : Monitor reaction progress using silica plates (e.g., Rf = 0.3 in EtOAc/hexane 1:1) .

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